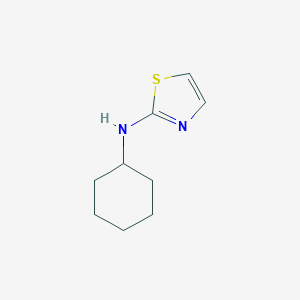
N-cyclohexyl-1,3-thiazol-2-amine
Descripción general
Descripción
N-cyclohexyl-1,3-thiazol-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H14N2S and its molecular weight is 182.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
N-cyclohexyl-1,3-thiazol-2-amine is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets that result in these effects are currently unknown and may be a subject of future research.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their broad spectrum of biological activities
Pharmacokinetics
It is known that the compound is a powder at room temperature . Its melting point is between 145-146°C , which may impact its bioavailability
Result of Action
Thiazole derivatives are known to have a wide range of biological activities . The specific effects of this compound at the molecular and cellular level would be an interesting area for future research.
Action Environment
Actividad Biológica
N-cyclohexyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a thiazole ring substituted with a cyclohexyl group and an amino group at the 2-position. Its molecular formula is with a molecular weight of approximately 182.29 g/mol. The thiazole moiety is critical for its biological activity, contributing to its interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Thiazole derivatives are known for their ability to scavenge free radicals, which helps protect cells from oxidative stress. This compound has shown potent antioxidant properties in vitro, making it a candidate for further exploration in oxidative damage-related diseases.
- Antimicrobial Effects : Research indicates that thiazole derivatives exhibit significant antibacterial activity against pathogens such as Mycobacterium tuberculosis. The compound's structure allows it to inhibit bacterial growth effectively, suggesting potential as an anti-tubercular agent .
- Anti-inflammatory Properties : this compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation. This action could provide therapeutic benefits in conditions characterized by chronic inflammation.
Pharmacological Activities
The compound has been investigated for several pharmacological activities:
Case Studies and Research Findings
Propiedades
IUPAC Name |
N-cyclohexyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h6-8H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDXDDHWWVQGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357066 | |
| Record name | Cyclohexyl-thiazol-2-yl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1438-45-5 | |
| Record name | Cyclohexyl-thiazol-2-yl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














